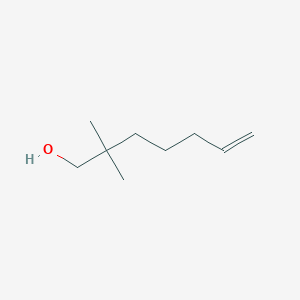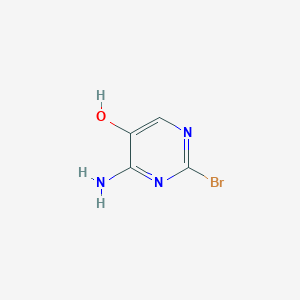![molecular formula C14H13N3O B13870394 3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
3-[(3,4-diaminophenoxy)methyl]Benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-diaminophenoxy)methyl]Benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-diaminophenoxy)methyl]Benzonitrile typically involves the reaction of 3,4-diaminophenol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 3,4-diaminophenol reacts with a benzonitrile derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4-diaminophenoxy)methyl]Benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-[(3,4-dinitrophenoxy)methyl]Benzonitrile.
Reduction: Formation of 3-[(3,4-diaminophenoxy)methyl]Benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[(3,4-diaminophenoxy)methyl]Benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-diaminophenoxy)methyl]Benzonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
4-(3-aminophenyl)benzonitrile: Similar structure but with a single amino group.
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile: Contains a pyrazole ring instead of the phenoxy group .
Uniqueness
3-[(3,4-diaminophenoxy)methyl]Benzonitrile is unique due to the presence of two amino groups on the phenoxy ring, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H13N3O |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3-[(3,4-diaminophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H13N3O/c15-8-10-2-1-3-11(6-10)9-18-12-4-5-13(16)14(17)7-12/h1-7H,9,16-17H2 |
Clave InChI |
QEGNZUPNEWSQKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)COC2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



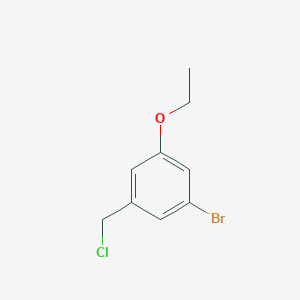
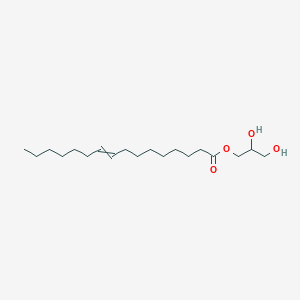
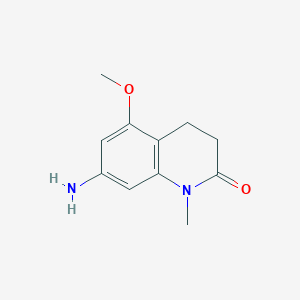

![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
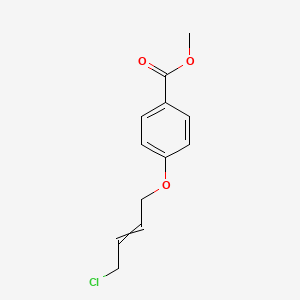
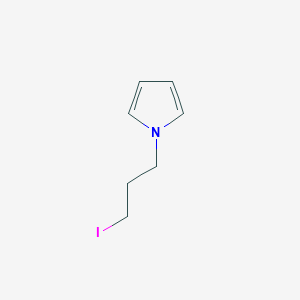
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
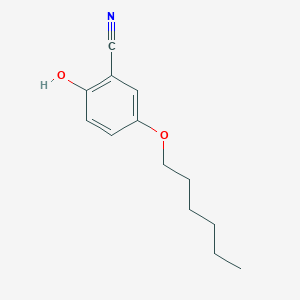

![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
